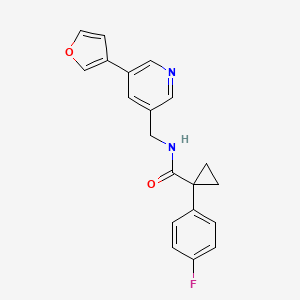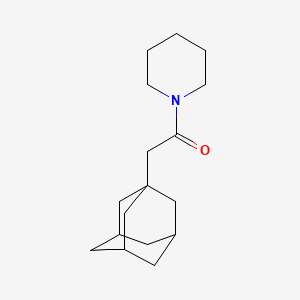
1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea, also known as INU, is a synthetic compound with potential applications in scientific research. It belongs to the class of urea derivatives and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Conformational Studies and Self-Assembly
Conformational adjustments and self-assembly phenomena of urea derivatives have been explored, with studies demonstrating the ability of these compounds to undergo conformational changes and form homodimeric sub-assemblies. For instance, the work by Phukan & Baruah (2016) on synthons of urea and thiourea-based assemblies shows the conformational adjustments in related urea derivatives, highlighting their potential in designing self-assembled materials and understanding polymorphism in molecular crystals (Phukan & Baruah, 2016).
Fluorescence Sensing
The compound and its related derivatives have applications in fluorescence sensing, particularly for detecting ions like fluoride and pyrophosphate. For example, Thangadurai et al. (2013) synthesized a chromogenic receptor based on fluorenone and naphthalene moieties for the detection of fluoride and pyrophosphate ions, indicating the utility of these compounds in environmental monitoring and analytical chemistry (Thangadurai et al., 2013).
Complexation and Host-Guest Chemistry
Research has also focused on the complexation behavior and host-guest chemistry of urea derivatives. Studies have shown that these compounds can act as hosts for different ions and molecules, forming complexes that are of interest in the development of new materials and sensing devices. The assemblies of salts of urea and thiourea derivatives have been investigated for their structural characterization and photoluminescence, opening avenues for their use in optical materials and sensors (Baruah & Brahma, 2023).
Analytical Applications
The potential analytical applications of these compounds are evident in their use for the quantitation of synthetic cannabinoids in biological samples. This application is crucial for forensic and toxicological analyses, where accurate detection and quantification of synthetic drugs are essential (Nakajima et al., 2012).
properties
IUPAC Name |
1-(1H-indol-3-yl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c23-19(22-18-12-20-16-10-4-3-9-15(16)18)21-17-11-5-7-13-6-1-2-8-14(13)17/h1-12,20H,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRFIDKBOXMVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(m-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2505140.png)
![9-(4-bromophenyl)-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505141.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2505142.png)


![2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2505145.png)

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)
![N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide](/img/structure/B2505148.png)


